N'-(Pyridin-4-ylmethylene)isonicotinohydrazide
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Overview
Description
N’-(Pyridin-4-ylmethylene)isonicotinohydrazide is an organic compound known for its utility in various scientific research fields. It is a Schiff base ligand, which is formed by the condensation of isonicotinaldehyde and isonicotinohydrazide. This compound is particularly significant in the study of metal-organic frameworks (MOFs) and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(Pyridin-4-ylmethylene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinaldehyde and isonicotinohydrazide. This reaction is usually carried out under reflux in a methanol solution . The reaction conditions involve heating the mixture to facilitate the formation of the Schiff base ligand.
Industrial Production Methods
While specific industrial production methods for N’-(Pyridin-4-ylmethylene)isonicotinohydrazide are not extensively documented, the compound can be synthesized on a larger scale using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N’-(Pyridin-4-ylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
N’-(Pyridin-4-ylmethylene)isonicotinohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(Pyridin-4-ylmethylene)isonicotinohydrazide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-(Pyridin-2-ylmethylene)isonicotinohydrazide
- N’-(Pyridin-3-ylmethylene)isonicotinohydrazide
- N’-(Pyridin-4-ylmethylene)benzohydrazide
Uniqueness
N’-(Pyridin-4-ylmethylene)isonicotinohydrazide is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in the synthesis of MOFs and coordination compounds, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9- |
InChI Key |
RVAFAIOWXGOYMP-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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